molecular formula C7H6N2O2S B12112004 Methyl imidazo[2,1-b]thiazole-5-carboxylate

Methyl imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B12112004
M. Wt: 182.20 g/mol
InChI Key: BRWBNVLQSUBSKT-UHFFFAOYSA-N
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Description

Methyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with various carbonyl compounds under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . Another approach involves the use of catalyst-free conditions in aqueous media, which is considered a green chemistry method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl imidazo[2,1-b]thiazole-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl imidazo[2,1-b][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-8-7-9(5)2-3-12-7/h2-4H,1H3

InChI Key

BRWBNVLQSUBSKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=CS2

Origin of Product

United States

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